2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine
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Overview
Description
2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine is a chemical compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine typically involves the reaction of 2-chlorophenyl azide with trifluoromethyl acetylene under controlled conditions. The reaction is usually carried out in the presence of a copper catalyst, which facilitates the formation of the triazole ring through a cycloaddition reaction . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds.
Scientific Research Applications
2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on various biological processes.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorophenyl)-3-(trifluoromethyl)benzamide: This compound shares the chlorophenyl and trifluoromethyl groups but differs in the presence of a benzamide moiety instead of a triazole ring.
[(2-Chlorophenyl)methylene]malononitrile:
Uniqueness
2-(2-Chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazol-4-amine is unique due to its triazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H6ClF3N4 |
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Molecular Weight |
262.62 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-(trifluoromethyl)triazol-4-amine |
InChI |
InChI=1S/C9H6ClF3N4/c10-5-3-1-2-4-6(5)17-15-7(8(14)16-17)9(11,12)13/h1-4H,(H2,14,16) |
InChI Key |
PXVIBPOWHVAEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C(C(=N2)N)C(F)(F)F)Cl |
Origin of Product |
United States |
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